molecular formula C13H10BrF2NO2S B4286126 N-(2-bromobenzyl)-3,4-difluorobenzenesulfonamide

N-(2-bromobenzyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B4286126
M. Wt: 362.19 g/mol
InChI Key: XSPNCPPKRRWOLD-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-3,4-difluorobenzenesulfonamide is an organic compound characterized by the presence of bromine, fluorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzyl)-3,4-difluorobenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzylamine and 3,4-difluorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine or sodium hydroxide.

    Procedure: The 2-bromobenzylamine is added to a solution of 3,4-difluorobenzenesulfonyl chloride in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromobenzyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include sulfonic acids or sulfonyl chlorides.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

N-(2-bromobenzyl)-3,4-difluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.

    Industrial Chemistry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-bromobenzyl)-3,4-difluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-3,4-difluorobenzenesulfonamide
  • N-(2-iodobenzyl)-3,4-difluorobenzenesulfonamide
  • N-(2-bromobenzyl)-3,4-dichlorobenzenesulfonamide

Uniqueness

N-(2-bromobenzyl)-3,4-difluorobenzenesulfonamide is unique due to the combination of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of these halogens can enhance its stability, lipophilicity, and ability to participate in specific interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-3,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2NO2S/c14-11-4-2-1-3-9(11)8-17-20(18,19)10-5-6-12(15)13(16)7-10/h1-7,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPNCPPKRRWOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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